molecular formula C14H17NO2S B6062271 3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one

3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one

Cat. No.: B6062271
M. Wt: 263.36 g/mol
InChI Key: AVKKSYXLCIKXRW-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with a hydroxyl group, two methyl groups, and a thiophen-2-ylmethyliminomethyl group

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-14(2)6-12(16)11(13(17)7-14)9-15-8-10-4-3-5-18-10/h3-5,9,16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKKSYXLCIKXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one typically involves the condensation of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one with thiophen-2-ylmethylamine. This reaction is often catalyzed by acidic or basic catalysts under mild conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported acids or bases can be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Formation of 3-oxo-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethylaminomethyl)cyclohex-2-en-1-one.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and imine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5,5-dimethyl-2-phenyliminomethylcyclohex-2-en-1-one: Similar structure but with a phenyl group instead of a thiophene ring.

    3-Hydroxy-5,5-dimethyl-2-(pyridin-2-ylmethyliminomethyl)cyclohex-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

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